(2-Methylbut-2-en-1-yl)benzene
Description
Contextualization of (2-Methylbut-2-en-1-yl)benzene within Organic Chemistry
This compound is classified as an aromatic hydrocarbon due to its benzene (B151609) ring and as an alkene because of the carbon-carbon double bond in its side chain. evitachem.com The compound's molecular formula is C₁₁H₁₄. evitachem.comnih.gov The presence of the electron-donating 2-methylbut-2-en-1-yl group activates the benzene ring, making it more susceptible to electrophilic aromatic substitution reactions compared to unsubstituted benzene. evitachem.com
The synthesis of this compound can be accomplished through several established organic reactions. Classic methods include the Friedel-Crafts alkylation of benzene with a suitable prenyl halide. sciencemadness.org More contemporary approaches may involve palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, which connects a boronic acid derivative with a halogenated benzene. evitachem.com
Its chemical reactivity is characterized by the functionalities of both the aromatic ring and the alkene side chain. The benzene ring can undergo substitution reactions, while the double bond in the prenyl group can participate in addition reactions like hydrogenation and halogenation, or even cycloaddition reactions such as the Diels-Alder reaction. evitachem.com This dual reactivity makes it a versatile intermediate in the synthesis of more complex molecules. evitachem.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonym | Prenylbenzene |
| CAS Number | 40296-93-3 |
| Molecular Formula | C₁₁H₁₄ |
| Molecular Weight | 146.23 g/mol |
| Appearance | Colorless liquid |
| Boiling Point | Approximately 170°C |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) |
Data sourced from multiple references. evitachem.comnih.gov
Significance of the Prenyl/Isoprenyl Benzene Motif in Modern Chemical Sciences
The prenyl benzene motif is a crucial structural unit found in a vast array of natural products, particularly those derived from plants and microorganisms. researchgate.netnih.gov The process of attaching a prenyl group to an aromatic molecule, known as prenylation, is a key biosynthetic strategy that nature employs to diversify chemical structures and enhance biological activity. researchgate.netnih.gov This modification often increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and interact with biological targets. nih.gov
Prenylated aromatic compounds exhibit a wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties. researchgate.netnih.govresearchgate.net This has made them a major focus of research in medicinal chemistry and drug discovery. The schweinfurthins, a family of prenylated stilbenes, are noted for their potent anti-proliferative activity against cancer cell lines. researchgate.net Similarly, numerous prenylated flavonoids, chalcones, and coumarins isolated from medicinal plants have been identified as active components responsible for their therapeutic effects. researchgate.netnih.gov
Beyond natural products, the prenylbenzene structure is a valuable building block in synthetic organic chemistry. It is used as a precursor for the synthesis of more elaborate molecules for applications ranging from pharmaceuticals to fragrances and agrochemicals. evitachem.com The study of prenylation reactions and the enzymes that catalyze them, known as prenyltransferases, is an active area of research, aiming to develop new biocatalytic methods for producing valuable chemical compounds. nih.govwur.nl
Table 2: Examples of Bioactive Natural Products Featuring a Prenylated Aromatic Motif
| Compound Class | Example(s) | Biological Significance |
|---|---|---|
| Stilbenoids | Schweinfurthins | Potent anti-proliferative activity against cancer cells. researchgate.net |
| Flavonoids | Naringenin (prenylated derivatives) | Exhibit a range of activities including anti-cancer and anti-androgen effects. researchgate.netnih.gov |
| Indole Alkaloids | Hapalindole A | Displays immunomodulatory activity. researchgate.net |
| Chalcones/Flavanones | Xanthohumol | Inducer of quinone reductase, potential cancer-preventive agent. nih.gov |
Historical Development of Research Involving Related Structures
The study of prenylated aromatic compounds has its roots in natural product chemistry, driven by the quest to isolate and identify the active principles from medicinal plants. For many years, scientists characterized a growing number of these compounds, recognizing the recurring prenyl motif and its correlation with bioactivity. researchgate.netnih.gov
A significant challenge in the field was understanding the biosynthesis of these molecules. The enzymes responsible for aromatic prenylation, prenyltransferases, were known to be membrane-bound, which made them notoriously difficult to isolate and study for many decades. nih.gov A major breakthrough occurred in the late 2000s with the successful identification and characterization of the first gene encoding a flavonoid prenyltransferase from the plant Sophora flavescens. nih.gov This discovery opened the door to the molecular-level investigation of these enzymes and their use in biotechnology. wur.nl
In parallel, synthetic chemists have worked to develop methods for constructing these structures in the laboratory. Early approaches often relied on classical reactions like Friedel-Crafts alkylation. sciencemadness.org Over time, the synthetic toolkit has expanded to include more sophisticated and selective methods, such as transition metal-catalyzed cross-coupling reactions. acs.org More recently, the field has seen the rise of chemoenzymatic synthesis, which combines the selectivity of biological catalysts (prenyltransferase enzymes) with the flexibility of chemical synthesis to create novel and complex prenylated molecules that may not be accessible through traditional means. nih.gov This integration of natural product chemistry, enzymology, and synthetic chemistry continues to drive innovation and discovery in the study of prenylated aromatic structures.
Structure
3D Structure
Properties
CAS No. |
40296-93-3 |
|---|---|
Molecular Formula |
C11H14 |
Molecular Weight |
146.23 g/mol |
IUPAC Name |
2-methylbut-2-enylbenzene |
InChI |
InChI=1S/C11H14/c1-3-10(2)9-11-7-5-4-6-8-11/h3-8H,9H2,1-2H3 |
InChI Key |
VLZGGACCCNKJOG-UHFFFAOYSA-N |
Canonical SMILES |
CC=C(C)CC1=CC=CC=C1 |
Origin of Product |
United States |
Synthetic Methodologies and Strategies for 2 Methylbut 2 En 1 Yl Benzene and Its Derivatives
Direct Synthetic Routes to (2-Methylbut-2-en-1-yl)benzene
Direct methods for the introduction of the 2-methylbut-2-en-1-yl group onto a benzene (B151609) ring encompass a range of catalytic, organometallic, and radical-based approaches, alongside other conventional and unconventional protocols.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds, and they have been applied to the synthesis of prenylated aromatic compounds. One of the most prominent methods is the Suzuki coupling reaction, which typically involves the reaction of an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. For the synthesis of this compound, this would involve coupling a phenylboronic acid derivative with a suitable prenyl halide or vice versa evitachem.com.
The general scheme for such a reaction is as follows:
C₆H₅-X + (CH₃)₂C=CHCH₂-B(OR)₂ $\xrightarrow{\text{Pd Catalyst, Base}}$ C₆H₅-CH₂CH=C(CH₃)₂
The efficiency and success of these reactions are highly dependent on the choice of ligands for the palladium catalyst, the base, and the reaction conditions evitachem.com. The use of bulky, electron-rich phosphine ligands can often enhance the catalytic activity. This methodology is valued for its functional group tolerance and generally high yields.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for C-C Bond Formation
| Catalyst/Ligand System | Coupling Partners | Reaction Type | Reference |
|---|---|---|---|
| Pd(OAc)₂ / SPhos | Cyclic Iodonium Salts and Anilines | C-N Coupling | beilstein-journals.org |
| Pd(dbpf)Cl₂ | Aryl Bromides and Baylis-Hillman Adducts | Heck Reaction | organic-chemistry.org |
| Pd-NHC Complexes | Aryl Halides and Phenylacetylene | Sonogashira Coupling | scispace.com |
| Pd₂ (dba)₃ / Xantphos | Aryl Halides and Amines | Buchwald-Hartwig Amination | beilstein-journals.org |
Organometallic reagents provide an alternative route for the prenylation of benzene. Organozinc compounds, for instance, are widely used in C-C bond formation through reactions like the Negishi coupling sigmaaldrich.com. In a potential synthesis of this compound, a prenylzinc halide could be coupled with an activated benzene derivative, such as iodobenzene, in the presence of a palladium or nickel catalyst. The preparation of organozinc reagents can be achieved through the direct reaction of an alkyl halide with activated zinc metal (Rieke® Zinc) or via transmetalation from organolithium or Grignard reagents sigmaaldrich.com.
While specific examples using n-butylzinc chloride for this exact synthesis are not prominent, the general utility of organozinc reagents in cross-coupling reactions is well-established wikipedia.org.
Copper-catalyzed reactions also represent a viable strategy. Although less common than palladium for this specific transformation, copper species can catalyze cross-coupling reactions and are often used for their unique reactivity and lower cost. For example, copper has been used in the synthesis of N-methylaniline from aniline and methanol, demonstrating its catalytic role in functionalizing aniline derivatives google.com.
Radical-mediated reactions offer a distinct mechanistic pathway for the formation of C-C bonds. The generation of a phenyl radical, which can then react with a suitable prenyl donor, is a potential route to this compound. Phenyl radicals can be generated from benzene through methods like radiolysis . Studies on the radiolysis of benzene have provided insights into the behavior and reactivity of these radical species .
Furthermore, radical pathways have been identified as participating in some transition metal-catalyzed reactions. For example, radical trapping experiments using TEMPO (2,2,6,6-tetramethylpiperidine 1-oxyl) have been shown to inhibit certain palladium-catalyzed reactions in benzene, suggesting the involvement of aryl radical intermediates chemrxiv.org. The direct, deliberate use of radical initiators to promote the prenylation of benzene is a less explored but potentially effective strategy. The free-radical chemistry of benzene shows that it readily adds hydroxyl radicals to the ring, indicating its susceptibility to radical attack nih.gov.
A common and conventional method for the synthesis of this compound is the Friedel-Crafts alkylation. This involves the reaction of benzene with a prenyl halide, such as prenyl bromide, in the presence of a Lewis acid catalyst. A variation of this is the direct alkylation in the presence of a strong base evitachem.com.
Among the more unconventional methods, the use of bismuth(III) triflate (Bi(OTf)₃) as a catalyst has emerged as an efficient and environmentally friendly option. Bi(OTf)₃ can catalyze the prenylation of electron-rich aromatic compounds, such as phenols and aryl ethers, using isoprene as the prenyl source researchgate.net. Another novel approach involves the Bi(OTf)₃-mediated intramolecular carbonyl allylation of α-prenyl β-arylketosulfones, which proceeds through annulation and subsequent desulfonative aromatization to yield substituted benzenes organic-chemistry.orgnih.gov. This multi-step, one-pot process highlights the utility of bismuth catalysis in constructing complex aromatic systems organic-chemistry.orgnih.govbeilstein-journals.orgnih.gov.
Synthesis of Analogs and Related Prenylated Aromatic Compounds
The synthesis of analogs, particularly those containing a nitrogen atom on the aromatic ring, is of great interest due to their potential biological activities.
The introduction of methylbutenyl groups onto aniline derivatives can be achieved through various synthetic routes. A series of new polyaniline (PANI) derivatives have been synthesized based on the ortho-substituted aniline, 2-(1-methylbut-2-en-1-yl)aniline researchgate.net. The synthesis of this key starting material and its subsequent modifications provide a clear example of this functionalization.
The research describes the synthesis of several derivatives starting from 2-(1-methylbut-2-en-1-yl)aniline. For instance, double bond isomerization can be performed by treating the starting compound with potassium hydroxide (KOH) at high temperatures (300 °C) to yield 2-(1-methylbut-1-en-1-yl)aniline. Furthermore, catalytic hydrogenation of the initial monomer over a Palladium on carbon (Pd/C) catalyst can produce the saturated analog, 2-(1-methylbutyl)aniline researchgate.net.
Table 2: Synthetic Transformations of 2-(1-methylbut-2-en-1-yl)aniline
| Starting Material | Reagents and Conditions | Product | Reference |
|---|---|---|---|
| 2-(1-methylbut-2-en-1-yl)aniline | KOH, 300 °C | 2-(1-methylbut-1-en-1-yl)aniline | researchgate.net |
| 2-(1-methylbut-2-en-1-yl)aniline | H₂, 10% Pd/C, Ethyl Acetate | 2-(1-methylbutyl)aniline | researchgate.net |
| 2-(1-methylbut-1-en-1-yl)aniline | Acetyl Chloride | N-{2-[1-methylbut-1-en-1-yl]phenyl}acetamide | researchgate.net |
These functionalized aniline monomers can then be used to produce polymers with specific properties, highlighting the importance of these synthetic strategies in materials science. Additionally, related compounds such as N,N-bis(3-methylbut-2-ene-1-yl)aniline have been synthesized and characterized, further expanding the library of prenylated aromatic amines lookchem.com.
Preparation of Prenylated Phenols and Ethers (e.g., 1,2-bis((3-methylbut-2-en-1-yl)oxy)benzaldehydes)
The introduction of a prenyl group to phenols and the formation of prenyl ethers are fundamental transformations in organic synthesis. These methods provide access to compounds with modified lipophilicity and biological activity.
One direct method for synthesizing prenylated ethers is through the alkylation of dihydroxybenzaldehydes. For instance, the synthesis of 3,4-bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde is achieved by reacting 3,4-dihydroxybenzaldehyde with 3,3-dimethylallyl bromide (prenyl bromide). semanticscholar.org This reaction is typically carried out in the presence of a base like sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) at room temperature. semanticscholar.org The base deprotonates the phenolic hydroxyl groups, forming phenoxides that then act as nucleophiles, displacing the bromide from the prenyl group in a Williamson ether synthesis.
Broader strategies for the prenylation of phenols include Friedel-Crafts-type reactions, which can lead to either C-alkylation or O-alkylation. nih.gov The Friedel-Crafts alkylation of unprotected natural polyphenols can be achieved using prenyl alcohol in the presence of a catalytic amount of a Lewis or Brønsted acid. rsc.org However, these reactions can be challenging due to the potential for the Lewis acid catalyst to be inactivated by binding to the phenolic hydroxyl groups. rsc.org To overcome this, an excess of the promoter is often employed. rsc.org Another approach involves phenoxide ortho-C-alkylation, where deprotonated phenols react with prenyl bromide. This method, however, can suffer from moderate yields (30-50%) due to competing side reactions like para-prenylation, bis-prenylation, and O-prenylation, but is synthetically useful when the para position is blocked. nih.gov
A novel method utilizes 2-methyl-but-3-ene-2-ol as the prenylating agent in the presence of Amberlyst 15, a solid acid resin catalyst. researchgate.net This heterogeneous catalysis approach offers advantages in terms of catalyst recovery and reuse. mdpi.com
Below is a table summarizing a synthetic route for a prenylated benzaldehyde derivative.
| Starting Material | Reagent(s) | Product | Description | Reference |
| 3,4-Dihydroxybenzaldehyde | 1. Prenyl bromide2. Sodium hydride3. Dimethylformamide (DMF) | 3,4-bis((3-methylbut-2-en-1-yl)oxy)benzaldehyde | Alkylation of the hydroxyl groups via Williamson ether synthesis. | semanticscholar.org |
Incorporation of the Methylbutenyl Moiety into Heterocyclic Systems (e.g., benzimidazoles, phenazinones)
The prenyl moiety is a common feature in many biologically active natural products containing heterocyclic cores. Synthetic methods to introduce this group are therefore of significant interest.
Benzimidazoles: The synthesis of the benzimidazole core itself typically involves the condensation of an o-phenylenediamine with an aldehyde or other carbonyl compound, often catalyzed by an acid or a metal catalyst. nih.govmdpi.comichem.md Once the benzimidazole scaffold is formed, the prenyl group can be introduced via N-alkylation. This involves treating the benzimidazole with a base to deprotonate the N-H group, followed by reaction with a prenyl halide (e.g., prenyl bromide). This is a standard procedure for N-alkylation of heterocyclic amines.
Phenazinones: In nature, the prenylation of phenazine derivatives is an enzymatic process. nih.gov For example, the biosynthesis of endophenazines involves the enzyme PpzP, a 5,10-dihydrophenazine-1-carboxylate dimethylallyltransferase, which creates a C-C bond between the isoprenoid substrate and the phenazine core. nih.gov In laboratory synthesis, similar transformations can be mimicked. The prenyltransferase homolog PzmP has been identified as an N-prenyltransferase for 5,10-dihydrophenazine-1-carboxylic acid. nih.gov These enzymatic strategies highlight the selective nature of these transformations. Chemical synthesis would likely involve direct N-alkylation of a phenazinone precursor using a prenyl halide and a suitable base.
The following table outlines general strategies for incorporating the prenyl moiety into these heterocyclic systems.
| Heterocycle | General Strategy | Reagents | Description |
| Benzimidazole | N-Alkylation | 1. Base (e.g., NaH, K₂CO₃)2. Prenyl halide (e.g., prenyl bromide) | Deprotonation of the benzimidazole N-H followed by nucleophilic substitution on the prenyl halide. |
| Phenazinone | N-Alkylation / Enzymatic Prenylation | 1. Base + Prenyl halide2. Prenyltransferase enzyme (e.g., PzmP) + Prenyl diphosphate | Chemical N-alkylation or chemoenzymatic synthesis using specific enzymes for high selectivity. nih.gov |
Construction of Complex Structures via Allylic Substitution Reactions
The (2-Methylbut-2-en-1-yl) group is an excellent substrate for allylic substitution reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. researchgate.net These reactions typically proceed via a π-allyl metal complex, most commonly with palladium catalysts.
In these transformations, an allylic substrate, such as a (2-methylbut-2-en-1-yl) derivative with a suitable leaving group (e.g., acetate, carbonate, halide), is treated with a transition metal catalyst, typically a palladium(0) complex. This generates a reactive η³-allyl-palladium intermediate. researchgate.net This electrophilic intermediate can then be attacked by a wide range of nucleophiles, including soft carbon nucleophiles (like stabilized enolates), amines, and phenoxides, to form a new bond.
This methodology is particularly valuable because it can be performed on unactivated substrates like allylic alcohols, which minimizes waste and reduces the number of synthetic steps. nih.gov The Tsuji-Trost reaction is a classic example of a palladium-catalyzed allylic substitution and can be used to achieve reverse prenylation, where the nucleophile attacks the more substituted end of the allyl system.
| Reaction Type | Catalyst | Substrate Example | Nucleophile Example | Product Type | Reference |
| Palladium-Catalyzed Allylic Alkylation | Pd(PPh₃)₄ or other Pd(0) complexes | (2-Methylbut-2-en-1-yl) acetate | Malonate esters, enamines | C-Prenylated carbonyl compounds | |
| Palladium-Catalyzed Allylic Amination | Pd(0) complexes | (2-Methylbut-2-en-1-yl) carbonate | Primary or secondary amines | N-Prenylated amines | nih.gov |
Mechanistic Investigations of Synthetic Transformations
Examination of Reaction Selectivity (Regioselectivity, Stereoselectivity, SN2/SN2' pathways)
The allylic nature of the (2-methylbut-2-en-1-yl) system introduces complexities in reaction selectivity. The formation of products depends heavily on the competition between different reaction pathways.
Regioselectivity: The prenyl system has two potential electrophilic sites: the primary carbon (C1) and the tertiary carbon (C3). Nucleophilic attack can occur at either position.
Sₙ2 Pathway: A direct bimolecular substitution at the primary carbon (C1) leads to the "normal" product, retaining the original double bond position. Allylic halides are highly reactive towards Sₙ2 reactions because the transition state is stabilized by hyperconjugation with the adjacent π-system. libretexts.org
Sₙ2' Pathway: An attack at the terminus of the double bond (C3) with concurrent rearrangement of the double bond is known as the Sₙ2' pathway (allylic rearrangement). wikipedia.org
The choice between these pathways is influenced by factors such as steric hindrance at the C1 position, the nature of the nucleophile, and the solvent. For example, in the reaction of 1-chloro-3-methyl-2-butene with sodium hydroxide, the major product (85%) is the tertiary alcohol (2-methyl-3-buten-2-ol) formed via an Sₙ' mechanism, while the primary alcohol resulting from direct substitution is the minor product (15%). wikipedia.org This preference for the Sₙ' pathway often arises when there is significant steric hindrance at the α-carbon. wikipedia.org
Stereoselectivity: When new chiral centers are formed, the stereochemical outcome of the reaction becomes important. Stereoselective reactions favor the formation of one stereoisomer over another. masterorganicchemistry.com In transition metal-catalyzed allylic substitutions, the stereochemistry is often controlled by the chiral ligands attached to the metal catalyst, which can direct the nucleophilic attack to one face of the π-allyl intermediate.
Role of Catalysts and Reagents in Reaction Outcomes
The choice of catalyst is paramount in directing the outcome of reactions involving the (2-methylbut-2-en-1-yl) group.
Lewis and Brønsted Acids: In Friedel-Crafts type alkylations of aromatic rings, Lewis acids (e.g., Bi(OTf)₃, FeCl₃) or Brønsted acids are used to activate the prenylating agent (like prenyl alcohol). rsc.org The acid facilitates the formation of a resonance-stabilized allylic carbocation, which then acts as the electrophile. The catalyst's strength and its interaction with the substrate (e.g., binding to phenolic hydroxyls) can significantly impact reaction efficiency and selectivity. rsc.org Solid acid catalysts like Amberlyst 15 offer a practical alternative, simplifying workup and allowing for catalyst recycling. mdpi.com
Transition Metals: Palladium catalysts are central to allylic substitution reactions. The bulky nature of ligands on the palladium complex, such as in the N-heterocyclic carbene (NHC)-based catalyst Pd-PEPPSI-IPent, can accelerate the final reductive elimination step and enhance reaction efficiency. Different palladium complexes and ligand systems can be used to control regioselectivity (attack at the more or less substituted end of the allyl intermediate) and enantioselectivity in asymmetric transformations.
The table below highlights the function of different catalysts in prenylation reactions.
| Catalyst/Reagent Class | Example(s) | Reaction Type | Role/Mechanism | Reference |
| Lewis/Brønsted Acids | Bi(OTf)₃, FeCl₃, Amberlyst 15 | Friedel-Crafts Alkylation | Generates a prenyl carbocation electrophile from an alcohol or other precursor. | mdpi.com |
| Transition Metals | Pd(PPh₃)₄, Pd-PEPPSI-IPent | Allylic Substitution | Forms an electrophilic π-allyl-palladium intermediate for subsequent nucleophilic attack. |
Intermediates and Transition State Analysis
Understanding the transient species formed during a reaction is key to explaining its outcome.
Intermediates:
Allylic Carbocation: In acid-catalyzed reactions like Friedel-Crafts alkylation, the key intermediate is a resonance-stabilized allylic carbocation. nih.gov The positive charge is delocalized between the primary (C1) and tertiary (C3) carbons. The subsequent nucleophilic attack by the aromatic ring on this intermediate leads to the final product. Even in enzymatic prenyl transfer reactions, the formation of a dimethylallyl carbocation from dimethylallyl pyrophosphate (DMAPP) is a critical step before the C-C bond is formed. nih.gov
π-Allyl Palladium Complex: In palladium-catalyzed allylic substitutions, the central intermediate is the η³-π-allyl palladium complex. This species is formed by the oxidative addition of a Pd(0) catalyst to the allylic substrate. The allyl group is bonded to the palladium through three carbons, and this complex is the electrophile that is attacked by the nucleophile.
Transition State Analysis: The transition state is the highest energy point along the reaction coordinate. Its structure determines the reaction rate and selectivity.
In an Sₙ2 reaction , the transition state involves the simultaneous formation of the new bond with the nucleophile and the breaking of the bond with the leaving group. For allylic substrates, this transition state is stabilized by the overlap of the p-orbitals of the reacting center with the π-system of the double bond. libretexts.org
Spectroscopic Characterization and Elucidation of 2 Methylbut 2 En 1 Yl Benzene and Its Structural Analogs
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
Proton (¹H) NMR for Structural Probes
Proton NMR (¹H NMR) is instrumental in identifying the hydrogen environments within a molecule. For (2-Methylbut-2-en-1-yl)benzene, the ¹H NMR spectrum reveals distinct signals corresponding to the aromatic protons of the benzene (B151609) ring and the aliphatic protons of the 2-methylbut-2-en-1-yl substituent.
The aromatic protons typically appear in the range of δ 7.1-7.3 ppm, exhibiting complex splitting patterns due to coupling between adjacent protons on the ring. The benzylic protons (CH₂ adjacent to the benzene ring) resonate around δ 3.3-3.4 ppm. The vinyl proton (=CH) of the butenyl group is observed further downfield, typically around δ 5.1-5.6 ppm, often as a triplet due to coupling with the adjacent benzylic protons. The methyl groups attached to the double bond show distinct signals, usually in the δ 1.6-1.8 ppm region.
For comparison, the structural analog 2-methylbut-2-ene shows characteristic signals for its methyl groups at approximately δ 1.6-1.7 ppm and a vinyl proton signal around δ 5.2 ppm. docbrown.info Another analog, (E)-1-(buta-1,3-dien-1-yl)-4-iodobenzene, displays vinyl proton signals between δ 5.2 and 6.8 ppm. rsc.org
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aromatic (C₆H₅) | 7.1 - 7.3 | Multiplet | |
| Vinylic (=CH) | 5.1 - 5.6 | Triplet | ~7 |
| Benzylic (Ar-CH₂) | 3.3 - 3.4 | Doublet | ~7 |
| Methyl (C=C-CH₃) | 1.7 - 1.8 | Singlet | |
| Methyl (C=C-CH₃) | 1.6 - 1.7 | Singlet |
This table presents typical ¹H NMR data for this compound.
Carbon-13 (¹³C) NMR for Carbon Framework Elucidation
Carbon-13 NMR (¹³C NMR) provides critical information about the carbon skeleton of a molecule. In the ¹³C NMR spectrum of this compound, the aromatic carbons of the benzene ring typically appear in the region of δ 125-141 ppm. The quaternary carbon of the double bond (C=C(CH₃)₂) is found further downfield, around δ 135 ppm, while the other carbon of the double bond (=CH) is observed around δ 122 ppm. The benzylic carbon (Ar-CH₂) resonates at approximately δ 39 ppm, and the methyl carbons show signals in the δ 18-26 ppm range.
For the related compound 2-methylbut-2-ene, the carbon atoms of the double bond have chemical shifts around δ 118 and δ 132 ppm, and the methyl carbons are observed at approximately δ 17-26 ppm. docbrown.info This comparison highlights how the attachment of the phenyl group influences the chemical shifts of the carbons in the butenyl chain.
| Carbon | Chemical Shift (δ, ppm) |
| Aromatic (C₆H₅, C-ipso) | ~141 |
| Aromatic (C₆H₅, C-ortho, C-meta, C-para) | 125 - 129 |
| Vinylic (C=C) | ~135 |
| Vinylic (=CH) | ~122 |
| Benzylic (Ar-CH₂) | ~39 |
| Methyl (C=C-CH₃) | ~26 |
| Methyl (C=C-CH₃) | ~18 |
This table presents typical ¹³C NMR data for this compound.
Fluorine-19 (¹⁹F) NMR for Fluorinated Derivatives
Fluorine-19 NMR (¹⁹F NMR) is a powerful technique for characterizing organofluorine compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR detection. wikipedia.orghuji.ac.il The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, which often leads to better resolution of signals. thermofisher.com
For fluorinated analogs of this compound, such as those with fluorine substituents on the benzene ring, ¹⁹F NMR provides invaluable structural information. The chemical shifts of the fluorine atoms are highly sensitive to their position on the aromatic ring (ortho, meta, para) and to the nature of other substituents. For instance, fluorobenzene (B45895) itself shows a chemical shift that serves as a reference point. biophysics.org The introduction of the (2-methylbut-2-en-1-yl) group would cause shifts in the fluorine resonances, and the magnitude of these shifts can be used to deduce electronic effects within the molecule. Coupling between ¹⁹F and ¹H nuclei (¹⁹F-¹H coupling) can further aid in assigning specific resonances.
| Fluorine Position | Typical Chemical Shift Range (δ, ppm, relative to CFCl₃) |
| Aromatic (ortho) | -110 to -140 |
| Aromatic (meta) | -100 to -110 |
| Aromatic (para) | -115 to -130 |
This table illustrates typical ¹⁹F NMR chemical shift ranges for fluorinated aromatic compounds.
Two-Dimensional NMR Techniques for Connectivity Assignments
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are essential for unambiguously assigning the complex NMR spectra of molecules like this compound.
COSY (¹H-¹H Correlation): This experiment reveals which protons are coupled to each other. For this compound, a COSY spectrum would show correlations between the vinyl proton and the benzylic protons, confirming their connectivity. It would also show correlations among the aromatic protons, helping to delineate the substitution pattern on the benzene ring.
HSQC (¹H-¹³C Correlation): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. An HSQC spectrum would definitively link the proton signal at δ 3.3-3.4 ppm to the benzylic carbon at ~δ 39 ppm, and the vinyl proton signal at δ 5.1-5.6 ppm to the vinyl carbon at ~δ 122 ppm.
Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of this compound displays characteristic absorption bands that confirm its key structural features.
C-H Stretching: Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aliphatic C-H stretching vibrations from the methyl and methylene (B1212753) groups appear just below 3000 cm⁻¹.
C=C Stretching: The stretching of the carbon-carbon double bond in the butenyl chain gives rise to a characteristic absorption in the range of 1640-1680 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations appear as a series of peaks in the 1450-1600 cm⁻¹ region.
C-H Bending: Out-of-plane C-H bending vibrations of the benzene ring are observed in the 690-900 cm⁻¹ region and are diagnostic of the substitution pattern.
The IR spectrum of the related compound 2-methylbut-2-ene also shows a characteristic C=C stretching band around 1660 cm⁻¹. docbrown.info
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3000 - 3100 |
| Aliphatic C-H | Stretching | 2850 - 3000 |
| Alkene C=C | Stretching | 1640 - 1680 |
| Aromatic C=C | Stretching | 1450 - 1600 |
| Aromatic C-H | Bending (out-of-plane) | 690 - 900 |
This table summarizes the key IR absorption bands for this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by the absorptions of the benzene ring.
Benzene itself exhibits a strong absorption band around 200 nm and a weaker, fine-structured band around 255 nm, both arising from π → π* transitions. up.ac.za The presence of the (2-methylbut-2-en-1-yl) substituent, which is an alkyl group, causes a slight red shift (bathochromic shift) of these absorption bands. This is due to the electron-donating nature of the alkyl group, which slightly destabilizes the π orbitals of the benzene ring.
The extent of the conjugated system has a significant impact on the UV-Vis spectrum. shimadzu.com For instance, in structural analogs where the double bond is conjugated with the aromatic ring, a more pronounced bathochromic shift and an increase in absorption intensity would be expected. The UV absorption spectrum of n-butylbenzene, for example, shows bands around 260 nm. nist.gov The spectrum of this compound would be expected to be similar, with the primary absorption bands appearing in the 220-280 nm region. nist.gov
| Transition | Typical λₘₐₓ (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) |
| π → π* (Primary band) | ~210 | ~8000 |
| π → π* (Secondary band) | ~260 | ~200 |
This table shows typical UV-Vis absorption data for alkyl-substituted benzenes like this compound.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elucidating the structure of organic compounds through the analysis of their fragmentation patterns upon ionization. For this compound (C₁₁H₁₄), the molecular weight is 146.23 g/mol . nih.gov Electron ionization (EI) mass spectrometry of this compound is expected to yield a wealth of structural information based on the characteristic fragmentation of its alkylbenzene structure with an unsaturated side chain.
While a published mass spectrum for this compound was not found in the searched resources, its fragmentation pattern can be predicted by considering the established fragmentation of its constituent parts: the benzene ring and the 2-methylbut-2-en-1-yl (prenyl) group. The initial ionization would produce a molecular ion ([M]⁺˙) at m/z 146.
The fragmentation of alkylbenzenes is well-documented. core.ac.ukcore.ac.uk A common fragmentation pathway for alkylbenzenes involves the cleavage of the benzylic bond, which is the bond between the benzene ring and the alkyl substituent. For this compound, this would lead to the formation of a tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, a highly stable species due to its aromatic character. This is often a prominent peak in the mass spectra of alkylbenzenes.
The fragmentation of the prenyl side chain itself is also predictable. The mass spectrum of a related compound, 2-methyl-2-butene, shows a base peak at m/z 55, corresponding to the loss of a methyl radical ([M-15]⁺). youtube.com Therefore, a significant fragment resulting from the cleavage of the C-C bond in the side chain of this compound would also be expected.
Key predicted fragmentation pathways for this compound include:
Loss of a methyl radical (CH₃•): This would result in a fragment ion at m/z 131 ([M-15]⁺).
Loss of an ethyl radical (C₂H₅•): Cleavage of the ethyl group from the side chain would lead to a fragment at m/z 117 ([M-29]⁺).
Formation of the tropylium ion: Benzylic cleavage would produce the stable C₇H₇⁺ ion at m/z 91.
Loss of the entire side chain: Cleavage of the bond between the benzene ring and the side chain could result in a phenyl cation (C₆H₅⁺) at m/z 77.
The relative intensities of these fragment ions would depend on their stability. The tropylium ion at m/z 91 is typically very stable and thus often appears as a major peak. The stability of the carbocation formed from the side chain fragmentation also plays a crucial role.
A summary of the predicted major fragment ions in the electron ionization mass spectrum of this compound is presented in Table 1.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| m/z | Proposed Fragment Ion | Corresponding Neutral Loss |
| 146 | [C₁₁H₁₄]⁺˙ | Molecular Ion |
| 131 | [C₁₀H₁₁]⁺ | CH₃• |
| 117 | [C₉H₉]⁺ | C₂H₅• |
| 91 | [C₇H₇]⁺ | C₄H₇• |
| 77 | [C₆H₅]⁺ | C₅H₉• |
For comparison, the saturated analog, (2-methylbutyl)benzene, also with a molecular weight of 148.24 g/mol , would exhibit different fragmentation patterns, with a more pronounced benzylic cleavage leading to the tropylium ion at m/z 91 and fragments arising from the saturated alkyl chain. nist.gov
Chromatographic-Spectroscopic Coupling Methodologies (e.g., GC-MS, HS-SPME-GC-MS)
The coupling of chromatographic separation techniques with mass spectrometry, particularly Gas Chromatography-Mass Spectrometry (GC-MS), is a powerful approach for the analysis of complex mixtures of volatile and semi-volatile compounds. This is especially relevant for the identification of specific isomers like this compound in natural product extracts or environmental samples. nih.govmdpi.commdpi.comscielo.br
Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS is a widely used technique for the extraction and analysis of volatile organic compounds (VOCs) from various matrices, including plant materials. mdpi.commdpi.comscielo.bracs.org This solvent-free method allows for the pre-concentration of analytes from the headspace above the sample onto a coated fiber, which is then thermally desorbed into the GC injector. The choice of fiber coating is critical and depends on the polarity and volatility of the target analytes. For aromatic compounds like this compound, fibers with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating are often effective. acs.org
In a typical GC-MS analysis, the retention time (RT) or, more reliably, the Kovats Retention Index (RI), is used for the identification of compounds, in conjunction with their mass spectra. The RI relates the retention time of an analyte to those of n-alkanes eluted under the same chromatographic conditions. This provides a more robust identification parameter than RT alone, as it is less susceptible to variations in chromatographic conditions. mdpi.comscielo.bryoutube.comresearchgate.net
While specific experimental retention data for this compound was not found in the searched literature, its elution behavior can be inferred from its structure and by comparison with related compounds. As an alkylbenzene with a C5 side chain, it would elute after benzene and toluene (B28343) but before larger alkylbenzenes on a non-polar stationary phase like DB-5 or HP-5ms. The presence of the double bond in the side chain would slightly affect its retention relative to its saturated analog, (2-methylbutyl)benzene.
Table 2 provides a summary of the analytical methodologies and typical parameters used for the analysis of related benzene derivatives, which would be applicable to this compound.
Table 2: Chromatographic-Spectroscopic Methodologies for the Analysis of Benzene Derivatives
| Technique | Typical Stationary Phase | Common Applications | Key Findings |
| GC-MS | Polydimethylsiloxane (e.g., DB-5, HP-5ms) | Analysis of essential oils, environmental samples, and industrial products. | Provides separation of isomers and structural information from mass spectra. |
| HS-SPME-GC-MS | DVB/CAR/PDMS | Analysis of volatile organic compounds in plant materials, food, and beverages. | Enables sensitive and solvent-free extraction and analysis of trace-level compounds. |
The identification of this compound in a complex mixture would involve extracting the volatile components, for instance using HS-SPME, followed by GC-MS analysis. The resulting chromatogram would be examined for peaks with a mass spectrum consistent with the predicted fragmentation pattern (Table 1). Confirmation of the identification would be achieved by comparing the experimental retention index with that of an authentic standard, or with values from reliable databases if available. The use of both mass spectral data and retention indices significantly increases the confidence in the identification of a specific compound. mdpi.comresearchgate.net
Computational and Theoretical Investigations of 2 Methylbut 2 En 1 Yl Benzene
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)
Quantum chemical calculations have become a cornerstone of modern chemical research, allowing for the detailed investigation of molecular properties. Among the most widely used methods is Density Functional Theory (DFT), which calculates the electronic structure of a molecule based on its electron density. acs.orgmdpi.com DFT offers a favorable balance between computational cost and accuracy, making it suitable for studying medium-sized organic molecules like (2-Methylbut-2-en-1-yl)benzene. acs.org
DFT calculations are employed to determine optimized molecular structures, electronic properties, and spectroscopic parameters. mdpi.com These calculations are typically performed using a specific functional (e.g., B3LYP) and a basis set (e.g., 6-31G**) which defines the mathematical functions used to describe the orbitals of the atoms. acs.orgresearchgate.net
Optimization of Molecular Geometry and Conformational Analysis
A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process finds the minimum energy structure on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the most stable conformation.
The flexibility of the prenyl side chain, specifically the rotation around the C-C single bonds, gives rise to different conformers. Conformational analysis, often performed using Potential Energy Surface (PES) scans, systematically explores these rotations to identify the global minimum energy conformer and the energy barriers between different conformations. researchgate.netdntb.gov.ua While specific published data for this compound is scarce, analysis of similar alkylbenzenes provides expected values for key geometric parameters.
Table 1: Representative Optimized Geometric Parameters (DFT) (Note: Data below is illustrative for a generic alkylbenzene structure, as specific optimized geometry for this compound is not readily available in published literature.)
| Parameter | Description | Typical Calculated Value (Å or °) |
|---|---|---|
| Car-Car | Aromatic C-C bond length | ~1.39 - 1.40 Å |
| Car-H | Aromatic C-H bond length | ~1.08 Å |
| Car-Calkyl | Bond between benzene (B151609) ring and alkyl chain | ~1.51 Å |
| C=C | Alkenic double bond length | ~1.34 Å |
| C-C-C | Angle within the benzene ring | ~120° |
Electronic Structure Characterization (e.g., HOMO-LUMO Energy Gap, Molecular Orbitals)
The electronic structure of a molecule is key to its reactivity. DFT is used to calculate the energies and shapes of molecular orbitals (MOs). The most important of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), often referred to as frontier molecular orbitals. youtube.com
The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, allowing the molecule to act as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. schrodinger.comirjweb.com A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive. irjweb.com
For this compound, the electron-donating nature of the alkyl group is expected to raise the energy of the HOMO and slightly alter the LUMO energy compared to unsubstituted benzene, generally leading to a smaller HOMO-LUMO gap and increased reactivity. ma.edu
Table 2: Calculated Frontier Orbital Energies and HOMO-LUMO Gap (Note: Values are representative for alkyl-substituted benzenes based on DFT calculations, as specific data for the target compound is not published.)
| Molecule | EHOMO (eV) | ELUMO (eV) | ΔE (HOMO-LUMO Gap) (eV) |
|---|---|---|---|
| Benzene | ~ -6.7 eV | ~ -1.1 eV | ~ 5.6 eV |
| Alkylbenzene (representative) | ~ -6.3 eV | ~ -1.0 eV | ~ 5.3 eV |
Prediction and Correlation of Spectroscopic Parameters (e.g., NMR, IR)
Computational methods are highly effective in predicting spectroscopic data. By calculating the vibrational frequencies of a molecule, a theoretical Infrared (IR) spectrum can be generated. mdpi.com Similarly, by calculating the magnetic shielding of atomic nuclei, theoretical Nuclear Magnetic Resonance (NMR) spectra (¹H and ¹³C) can be predicted. mdpi.comacs.org
These predicted spectra are invaluable for several reasons. They can aid in the interpretation of complex experimental spectra, help assign specific peaks to corresponding atoms or vibrational modes, and confirm the structure of a synthesized compound. mdpi.comnih.gov DFT calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method for NMR, can produce chemical shifts and vibrational frequencies that show good correlation with experimental results, although scaling factors are sometimes applied to improve the match. nih.gov
Table 3: Correlation of Experimental and DFT-Predicted Spectroscopic Data (Note: This table illustrates the principle of correlation. Wavenumbers and chemical shifts are representative for the functional groups present in this compound.)
| Parameter | Functional Group | Typical Experimental Value | Typical DFT-Calculated Value |
|---|---|---|---|
| IR Wavenumber (cm-1) | Aromatic C-H stretch | 3000-3100 cm-1 | Correlates well after scaling |
| IR Wavenumber (cm-1) | Alkene C=C stretch | 1650-1680 cm-1 | Correlates well after scaling |
| ¹H NMR Shift (ppm) | Aromatic Protons | 7.0-7.5 ppm | Good correlation (±0.2 ppm) |
| ¹³C NMR Shift (ppm) | Aromatic Carbons | 125-140 ppm | Good correlation (± 2-5 ppm) |
Molecular Electron Density Theory (MEDT) for Reaction Mechanism Analysis
Molecular Electron Density Theory (MEDT) is a modern framework for understanding chemical reactivity. mdpi.comresearchgate.net It posits that the capacity for electron density to change, rather than molecular orbital interactions, is the primary driver of chemical reactions. mdpi.com Within MEDT, the analysis of the electron density distribution along a reaction pathway provides a rigorous understanding of bond-forming and bond-breaking processes. researchgate.net
For reactions involving this compound, such as electrophilic addition to the double bond or electrophilic aromatic substitution, MEDT would be used to analyze the flow of electron density from the nucleophilic regions of the molecule to the attacking electrophile. libretexts.orgrsc.org This approach helps to characterize transition states and explain reaction outcomes without relying solely on frontier orbital models. nih.govrsc.org
Analysis of Reactivity Descriptors (e.g., Electrophilicity Index, Nucleophilicity Index, Dipole Moment)
Conceptual DFT provides a set of "reactivity descriptors" that quantify the reactivity of a molecule based on its electronic properties. irjweb.comresearchgate.net These descriptors are calculated from the energies of the frontier orbitals (HOMO and LUMO) and provide a quantitative measure of a molecule's tendency to act as an electrophile or nucleophile.
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Corresponds to the resistance to change in its electron distribution. It is related to the HOMO-LUMO gap.
Electrophilicity Index (ω): A global measure of a molecule's ability to accept electrons.
Nucleophilicity Index (N): A global measure of a molecule's ability to donate electrons.
For this compound, the electron-donating prenyl group would be expected to increase the nucleophilicity of both the benzene ring and the double bond compared to unsubstituted benzene. ma.edulibretexts.org
Table 4: Conceptual DFT Reactivity Descriptors (Note: This table provides a qualitative comparison based on the expected electronic effects of the substituent.)
| Descriptor | Benzene (Reference) | This compound (Expected Trend) |
|---|---|---|
| Chemical Hardness (η) | High | Lower |
| Electrophilicity Index (ω) | Low | Slightly Higher |
| Nucleophilicity Index (N) | Low | Higher |
| Dipole Moment (μ) | 0 D | Small, non-zero |
Non-Covalent Interaction (NCI) Analysis and Intermolecular Forces
Non-covalent interactions (NCIs) are crucial for understanding molecular aggregation, crystal packing, and interactions in biological systems. nih.govresearchgate.net These weak forces include hydrogen bonds, van der Waals forces, and π-stacking interactions. NCI analysis is a computational technique that visualizes and characterizes these weak interactions based on the electron density and its derivatives. nih.gov
For this compound, several types of non-covalent interactions are significant:
π-π Stacking: Interactions between the aromatic rings of two molecules. acs.org
CH-π Interactions: Interactions between the C-H bonds of the alkyl chain of one molecule and the π-system of the benzene ring of another. acs.orgresearchgate.net
Van der Waals Forces: Dispersive forces that are present between all molecules.
NCI plots generate 3D maps that highlight regions of stabilizing (attractive) and destabilizing (repulsive) interactions, providing a clear picture of how molecules interact with each other in the condensed phase. nih.govacs.org
Exploration of Biological Activities of 2 Methylbut 2 En 1 Yl Benzene Derivatives in Preclinical Research
Structure-Activity Relationship (SAR) Studies of Prenylated Compounds
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule, such as the presence and position of a prenyl group, influences its biological activity. tandfonline.comrsc.org The addition of a prenyl group generally increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and interact with intracellular targets. tandfonline.comnih.gov
Key factors influencing the biological activity of prenylated compounds include:
Presence and Type of Prenyl Group: The introduction of a prenyl, geranyl, or farnesyl group can significantly alter the biological profile of a parent molecule. nih.govnih.gov For instance, the farnesyl group, being more hydrophobic than the prenyl and geranyl groups, can lead to different effects on apoptosis-related proteins. tandfonline.com
Position of the Prenyl Group: The location of the prenyl substituent on the aromatic ring is critical. tandfonline.com For example, in flavonoids, C-8 prenylation has been associated with higher osteogenic activity compared to C-6 prenylation. tandfonline.com
Interactive Table: SAR Insights for Prenylated Compounds
| Feature | Impact on Biological Activity | Example Compound Class |
| Prenylation | Generally enhances activity by increasing lipophilicity and membrane affinity. tandfonline.comnih.gov | Flavonoids, Xanthones |
| Prenyl Group Position | Influences potency and selectivity. tandfonline.comnih.gov | Flavonoids (C6 vs. C8) |
| Type of Prenyl Chain | Different lengths and structures (prenyl, geranyl, farnesyl) can modulate activity. tandfonline.com | Baicalein derivatives |
| Core Scaffold | The aromatic backbone (e.g., flavonoid, xanthone) is a primary determinant of the type of biological activity observed. nih.govmdpi.com | Prenylated xanthones |
| Other Substituents | Hydroxyl groups and other modifications on the aromatic ring contribute to the overall activity profile. mdpi.com | Prenylated flavonoids |
Antimicrobial Activity Research (e.g., against bacterial and fungal strains)
Prenylated aromatic compounds have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacterial and fungal pathogens. mdpi.commdpi.com The lipophilic nature of the prenyl group is thought to facilitate the disruption of microbial cell membranes, a key mechanism of their antimicrobial action. tandfonline.com
Studies on various classes of prenylated compounds have revealed important insights:
Prenylated Flavonoids: These compounds have shown broad-spectrum antibacterial and antifungal activities. tandfonline.commdpi.com For example, prenylated flavanones and isoflavones have been effective against methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com The position of the prenyl group and the hydroxylation pattern on the flavonoid backbone are critical for activity. mdpi.com
Prenylated Xanthones: Derivatives of xanthones bearing prenyl groups have also been investigated for their antimicrobial properties. nih.gov
Synergistic Effects: Some prenylated flavonoids have been found to act synergistically with conventional antibiotics, enhancing their efficacy against drug-resistant bacterial strains. mdpi.com
Interactive Table: Antimicrobial Activity of Prenylated Compounds
| Compound Class | Target Organisms | Key Findings |
| Prenylated Flavonoids | Bacteria (including MRSA), Fungi (including Candida albicans, Cryptococcus neoformans) | Activity is dependent on the position of the prenyl group and other substitutions. mdpi.com Can act synergistically with antibiotics. mdpi.com |
| Prenylated Xanthones | Bacteria, Fungi | The prenyl group is often associated with enhanced antimicrobial potency. nih.gov |
Anti-inflammatory Research Perspectives
The anti-inflammatory properties of prenylated aromatic compounds are a significant area of preclinical investigation. nih.govresearchgate.net These molecules can modulate various inflammatory pathways, suggesting their potential for treating inflammatory conditions. nih.govresearchgate.net
The mechanisms underlying the anti-inflammatory effects of prenylated compounds often involve:
Inhibition of Inflammatory Mediators: They can suppress the production of pro-inflammatory molecules such as nitric oxide (NO), prostaglandins, and cytokines (e.g., TNF-α, IL-6). nih.govnih.govfrontiersin.org
Enzyme Inhibition: Prenylated compounds can inhibit key enzymes in the inflammatory cascade, including cyclooxygenases (COX) and lipoxygenases (LOX). nih.govresearchgate.net
Modulation of Signaling Pathways: They can interfere with signaling pathways like NF-κB and MAPK, which are central to the inflammatory response. nih.govfrontiersin.org
For example, prenylated chalcones and flavonoids have been shown to reduce the expression of inflammatory mediators. nih.gov Similarly, prenylated coumarins have demonstrated significant inhibitory effects on nitric oxide production in macrophage cell lines. nih.gov
Neuroprotective Research Perspectives (e.g., 2,2-dimethylbenzopyran derivatives)
Emerging research suggests that prenylated aromatic compounds, including derivatives of (2-Methylbut-2-en-1-yl)benzene, may offer neuroprotective benefits. nih.govnih.govresearchgate.net This is a promising area of investigation for neurodegenerative diseases. nih.gov
Key findings in this area include:
2,2-dimethylbenzopyran Derivatives: Synthetic compounds incorporating a 2,2-dimethylbenzopyran moiety, which can be formed by the cyclization of a prenyl group, have been evaluated for their neuroprotective effects. nih.govrsc.org Some of these derivatives have shown the ability to improve neuronal survival in models of oxygen-glucose deprivation, an in vitro model of ischemic stroke. nih.govrsc.org
Prenylated Flavonoids: Certain prenylated flavanones have demonstrated neuroprotective effects against oxidative stress-induced cell death in neuronal models. nih.govsemanticscholar.org The substitution pattern on the flavonoid rings, including the presence and location of the prenyl group, influences their potency. nih.gov
Mechanisms of Action: The neuroprotective effects of these compounds are often attributed to their antioxidant properties and their ability to modulate signaling pathways involved in cell survival and death. mdpi.comresearchgate.net Some prenylated flavonoids have also been found to inhibit acetylcholinesterase, an enzyme targeted in the treatment of Alzheimer's disease. researchgate.net
Antitumor/Cytotoxic Activity Research (e.g., phenazinones, benzofurans, chalcones)
A significant body of preclinical research has focused on the antitumor and cytotoxic activities of prenylated aromatic compounds. nih.govmdpi.comnih.gov The addition of a prenyl group can enhance the anticancer properties of various molecular scaffolds. nih.gov
Notable examples include:
Prenylated Chalcones: These compounds have been extensively studied for their anticancer potential. nih.govnih.govmdpi.com They can induce apoptosis, inhibit angiogenesis, and modulate various signaling pathways involved in cancer progression. nih.govmdpi.com Xanthohumol, a prenylated chalcone (B49325), is a well-known example. mdpi.com
Prenylated Benzofurans: Benzofuran (B130515) derivatives, including those with prenyl or related side chains, have shown cytotoxic effects against various cancer cell lines. mdpi.comnih.govnih.gov Their activity can be influenced by substitutions on both the benzofuran core and the appended groups. mdpi.com
Prenylated Xanthones: The introduction of a prenyl side chain to a xanthone (B1684191) nucleus has been shown to improve the antitumor activity of these compounds against certain cancer cell lines. nih.govnih.gov
Interactive Table: Antitumor/Cytotoxic Activity of Prenylated Compound Classes
| Compound Class | Target Cancer Cell Lines | Potential Mechanisms of Action |
| Prenylated Chalcones | Breast, Pancreatic, Lung, etc. nih.govmdpi.com | Induction of apoptosis, anti-angiogenesis, NF-κB inhibition. nih.govmdpi.com |
| Prenylated Benzofurans | Lung, Breast, Colon, etc. nih.govnih.gov | Inhibition of receptor tyrosine kinases (e.g., VEGFR-2, EGFR), induction of apoptosis. nih.govmdpi.com |
| Prenylated Xanthones | Breast, Lung. nih.govnih.gov | Growth inhibition. nih.gov |
Investigations into Modulation of Cellular Metabolism (e.g., mitochondrial respiration, energy expenditure)
Recent studies have begun to explore the impact of prenylated compounds on cellular metabolism. The lipophilic nature of the prenyl group allows these molecules to interact with and potentially modulate the function of mitochondria, the powerhouses of the cell.
While direct research on this compound's metabolic effects is limited, studies on structurally related prenylated compounds, such as certain flavonoids, suggest that they can influence mitochondrial respiration and energy expenditure. The inhibition of the HMG-CoA reductase pathway by statins, which affects the synthesis of isoprenoids like farnesyl pyrophosphate and geranylgeranyl pyrophosphate, provides an example of how targeting prenylation-related pathways can have broad metabolic consequences. wikipedia.org This area of research is still developing, but it holds promise for understanding the wider physiological effects of prenylated compounds.
Other Preclinical Biological Evaluations of Prenylated Aromatic Scaffolds
Beyond the major areas of research detailed above, preclinical studies have uncovered a variety of other biological activities associated with prenylated aromatic compounds. nih.gov These diverse effects underscore the broad therapeutic potential of this class of molecules.
Some of these other reported activities include:
Estrogenic Activity: Certain prenylated flavonoids, such as 8-prenylnaringenin, are known to possess potent estrogenic activity. tandfonline.com
Antioxidant Activity: Many prenylated phenolics exhibit strong antioxidant properties, which likely contribute to their other biological effects, such as their anti-inflammatory and neuroprotective activities. nih.govtandfonline.com
Enzyme Inhibition: Prenylated compounds have been shown to inhibit a variety of enzymes, including tyrosinase and α-glucosidase, suggesting potential applications in cosmetics and the management of diabetes, respectively. mdpi.comtandfonline.com
Cardioprotective Effects: Some prenylated flavonoids have been investigated for their potential to protect the cardiovascular system. nih.gov
These varied biological activities highlight the importance of the prenyl moiety in drug discovery and development, providing a versatile tool for modifying and enhancing the therapeutic properties of aromatic compounds. nih.gov
Analytical Methodologies for Detection and Quantification in Research Matrices
Chromatographic Techniques for Purity Assessment and Isolation
Chromatographic methods are fundamental for the purification and assessment of the purity of (2-Methylbut-2-en-1-yl)benzene, particularly after its synthesis or extraction from natural sources. These techniques separate compounds based on their differential partitioning between a stationary phase and a mobile phase. iipseries.orgnih.gov
Column Chromatography: This is a classic and widely used technique for purifying organic compounds. epfl.chrochester.edu For this compound, a glass column is typically packed with a solid adsorbent (stationary phase), most commonly silica (B1680970) gel. The crude sample containing the compound is loaded onto the top of the column. A solvent or a mixture of solvents (mobile phase) is then passed through the column. Due to the non-polar nature of the benzene (B151609) ring and the alkyl chain, a non-polar solvent system, such as a mixture of hexanes and ethyl acetate, is generally effective. rochester.edu The separation is based on the principle of adsorption; compounds with a higher affinity for the stationary phase will move down the column more slowly than those with a lower affinity. wfu.edu By collecting fractions of the eluent, the desired compound can be isolated from impurities. The progress of the separation is often monitored by thin-layer chromatography (TLC).
Flash Chromatography: As a modification of traditional column chromatography, flash chromatography utilizes pressure (typically from compressed air or nitrogen) to accelerate the flow of the mobile phase through the column. researchgate.netnih.gov This results in a much faster and more efficient separation. nih.gov The principle is the same as column chromatography, but it is particularly useful for purifying larger quantities of material more rapidly. epfl.chresearchgate.net For this compound, pre-packed silica gel cartridges are often used in modern automated flash chromatography systems, which allow for gradient elution, where the polarity of the mobile phase is gradually increased to elute compounds with varying polarities. wfu.edu
Preparative Thin-Layer Chromatography (Prep TLC): For small-scale purifications (typically less than 100 mg), preparative TLC is a valuable technique. buchi.com A thicker layer of silica gel is used on a glass or aluminum plate compared to analytical TLC. The sample is applied as a continuous band near the bottom of the plate, which is then developed in a chamber containing the appropriate solvent system. After development, the separated bands of compounds can be visualized (e.g., under UV light if the compound is UV-active). The band corresponding to this compound is then scraped from the plate, and the compound is extracted from the silica gel using a suitable polar solvent. buchi.com
Table 1: Comparison of Chromatographic Purification Techniques for this compound
| Technique | Stationary Phase | Typical Mobile Phase | Scale | Speed |
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate | mg to g | Slow |
| Flash Chromatography | Silica Gel (often in pre-packed cartridges) | Hexane/Ethyl Acetate (often with a gradient) | mg to multi-g | Fast |
| Preparative TLC | Silica Gel (thick layer on a plate) | Hexane/Ethyl Acetate | < 100 mg | Moderate |
Sample Preparation and Extraction Protocols for Complex Matrices
The analysis of this compound in complex matrices, such as plant tissues or environmental samples, requires effective sample preparation to isolate the analyte and remove interfering substances.
Extraction from Plant Material: Since this compound is a terpenoid-like aromatic hydrocarbon, it may be present in the essential oils of various plants. evitachem.com Common extraction methods from plant material include steam distillation, solvent extraction, and supercritical fluid extraction. iipseries.org For solvent extraction, the choice of solvent is critical and is often based on the principle of "like dissolves like." iipseries.org Given the compound's structure, non-polar to moderately polar solvents would be suitable. After extraction, the crude extract often requires further cleanup, which can be achieved by techniques like liquid-liquid extraction or solid-phase extraction (SPE). researchgate.net
Headspace Solid-Phase Microextraction (HS-SPME): For the analysis of volatile compounds like this compound from solid or liquid samples, HS-SPME is a simple, solvent-free, and sensitive technique. mdpi.commdpi.comnih.govscielo.br The sample is placed in a sealed vial and gently heated to allow the volatile compounds to partition into the headspace. A fused silica fiber coated with a specific stationary phase is then exposed to the headspace, where the analytes are adsorbed. The fiber is subsequently retracted and injected into the GC inlet for thermal desorption and analysis. mdpi.comnih.gov The choice of fiber coating is crucial for efficient extraction and depends on the polarity of the analyte. scielo.br
Liquid-Liquid Extraction (LLE): LLE is a common method for extracting analytes from aqueous matrices. researchgate.net The sample is mixed with an immiscible organic solvent in which this compound has a high solubility. After vigorous shaking, the two phases are allowed to separate, and the organic layer containing the analyte is collected. The process may be repeated to improve extraction efficiency. The choice of solvent is critical to ensure good recovery and minimal co-extraction of interfering substances.
Future Directions and Research Opportunities in 2 Methylbut 2 En 1 Yl Benzene Chemistry
Development of Green and Sustainable Synthetic Methodologies
The chemical industry's shift towards environmentally benign processes necessitates the development of green and sustainable methods for synthesizing (2-Methylbut-2-en-1-yl)benzene. Traditional Friedel-Crafts alkylation, a common method for producing alkylated aromatic compounds, often relies on hazardous catalysts like aluminum chloride (AlCl₃) and hydrofluoric acid (HF), which pose significant environmental risks. wseas.com Future research is increasingly focused on cleaner and more efficient catalytic systems.
A significant trend is the move towards solid acid catalysts , particularly zeolites. wseas.com These materials offer a more environmentally acceptable alternative due to their reusability and reduced waste generation. Research efforts are directed at modifying zeolites, such as through dealumination and ion exchange, to enhance their catalytic activity and selectivity, thereby suppressing undesirable side reactions like dimerization. wseas.com For instance, studies on the alkylation of toluene (B28343) with 1-decene (B1663960) using modified Zeolite Y have shown that an increased ratio of Brønsted to Lewis acid sites can suppress dimerization reactions. wseas.com The development of catalysts like Ru/HZSM-5 has also shown promise in completely eliminating side reactions in benzene (B151609) alkylation with methanol. d-nb.infonih.gov
Another promising avenue is the adoption of biocatalysis , mimicking nature's own synthetic strategies. dicp.ac.cn In biological systems, enzymes such as aromatic prenyltransferases (aPTs) catalyze the selective prenylation of aromatic compounds using precursors like dimethylallyl pyrophosphate (DMAPP). dicp.ac.cn Harnessing these enzymes or engineering microbes to act as cell factories presents a highly sustainable route to prenylbenzene and its derivatives. researchgate.netresearchgate.net This approach offers high selectivity under mild reaction conditions, minimizing energy consumption and waste. Future research will likely focus on discovering new aPTs with desired substrate specificities and improving their stability and efficiency for industrial-scale production.
The broader push for sustainability in alkylation processes also includes exploring alternative, greener solvents and developing hybrid catalytic systems that combine the advantages of both homogeneous and heterogeneous catalysis to achieve higher efficiency and selectivity. giiresearch.compatsnap.com
Rational Design of Novel Derivatives for Specific Applications
The prenyl moiety is a key pharmacophore in a vast array of natural products, often enhancing their biological activity. researchgate.netnih.gov This has spurred significant interest in the rational design of novel derivatives of this compound for targeted applications, particularly in medicine.
Future research will heavily rely on structure-activity relationship (SAR) studies to guide the design of new molecules. By systematically modifying the structure of prenylbenzene and evaluating the impact on biological activity, chemists can develop compounds with improved potency and selectivity. For example, novel prenylated chalcone (B49325) derivatives have been designed and synthesized, demonstrating potent anti-proliferative activities against various cancer cell lines. nih.gov In these studies, the prenyl group was identified as a crucial component for the observed anticancer effects. nih.gov
The design process will increasingly incorporate computational modeling and in silico screening to predict the biological activity and pharmacokinetic properties of new derivatives before their synthesis. This approach can significantly accelerate the drug discovery process by prioritizing candidates with the highest potential for success. The development of prenylated compounds as potential inhibitors of specific enzymes, such as protein kinase B (AKT), highlights the targeted nature of this research. nih.gov
Furthermore, the diversification of prenylated aromatic compounds is not limited to medicinal applications. The unique properties conferred by the prenyl group can be harnessed to create novel materials, fragrances, and agrochemicals. nih.gov The future will see a more deliberate and application-focused design of prenylbenzene derivatives, moving beyond serendipitous discovery to a more predictive and rational approach.
Advanced Mechanistic Studies using Integrated Experimental and Computational Approaches
A deeper understanding of the reaction mechanisms underlying the synthesis and reactivity of this compound is crucial for optimizing existing processes and developing new ones. Future research in this area will be characterized by a synergistic integration of experimental and computational methods.
Computational catalysis , employing tools like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, is becoming indispensable for elucidating reaction pathways at the molecular level. numberanalytics.comresearchgate.net For instance, systematic computational studies on aromatic prenyltransferases like NphB have provided detailed insights into the catalytic mechanism of geranylation, characterizing it as a dissociative Sₙ1-type mechanism with a weakly stable carbocation intermediate. nih.gov These studies have also revealed the importance of specific amino acid residues in stabilizing intermediates and controlling regioselectivity. nih.gov
The future of catalysis research lies in combining these computational models with advanced experimental techniques, such as operando spectroscopy, to gain a more complete picture of catalytic reactions as they occur. numberanalytics.com This integrated approach can help to understand the nature of active sites, the influence of reaction conditions on catalyst structure and performance, and the mechanisms of catalyst deactivation. ub.edu
For non-enzymatic reactions, such as the Friedel-Crafts alkylation, advanced mechanistic studies will focus on developing more efficient catalysts and reaction conditions. numberanalytics.com The use of visible-light photoredox catalysis to generate carbocation intermediates under mild conditions represents a significant advancement, avoiding the need for strong Lewis acids and high temperatures. researchgate.net Future research will continue to explore novel activation strategies and catalytic systems to enhance the efficiency and sustainability of aromatic prenylation.
Expanding the Scope of Bioactivity Research through Target Identification and Validation
The diverse biological activities reported for prenylated aromatic compounds underscore the immense potential of this compound derivatives as a source of new therapeutic agents. researchgate.netnih.gov A critical aspect of realizing this potential is to expand the scope of bioactivity research beyond initial screening to include comprehensive target identification and validation.
Identifying the specific molecular targets of bioactive compounds is essential for understanding their mechanism of action and for optimizing their therapeutic properties. nih.gov A variety of powerful techniques are now available for this purpose. Chemical proteomics , which utilizes affinity probes or compound-centric approaches, allows for the isolation and identification of protein targets from complex biological samples. frontiersin.orgnih.govAffinity chromatography , where a derivative of the bioactive compound is immobilized on a solid support to "fish" for its binding partners, is another widely used method. creative-biolabs.com
The future of target identification will likely involve a multi-pronged approach, integrating these experimental techniques with computational methods . creative-biolabs.com Structure-based and ligand-based virtual screening can help to predict potential targets, which can then be experimentally validated. creative-biolabs.com Furthermore, genetic approaches, such as RNAi screening and CRISPR-Cas9 technology, can be used to confirm the role of identified targets in the observed biological effects. nih.gov
Target validation is the crucial next step, providing the evidence that a specific molecular target is indeed responsible for the therapeutic effect and is relevant to the disease pathology. drugtargetreview.com This process often involves a combination of in vitro and in vivo studies, including the use of knockout or knockdown models to assess the physiological consequences of target modulation. nih.gov A thorough understanding of the target's role in the disease is paramount for the successful development of new drugs. drugtargetreview.com
Exploration of Materials Science Applications for Polymers Incorporating Prenylbenzene Units
The incorporation of prenylbenzene units into polymer structures opens up exciting possibilities for the development of new materials with unique properties and functionalities. The alkene group in the prenyl substituent provides a reactive handle for polymerization, and the aromatic ring can impart desirable thermal and mechanical properties to the resulting polymer.
Future research in this area will focus on the synthesis and characterization of novel polymers containing prenylbenzene monomers. This could involve various polymerization techniques, such as addition polymerization across the double bond or copolymerization with other monomers to tailor the properties of the final material. The synthesis of poly(isoprene)s with different microstructures has demonstrated the potential to create polymers with diverse mechanothermal properties. cnr.itresearchgate.net
The development of bio-based polymers is a particularly promising direction, aligning with the growing demand for sustainable materials. researchgate.netsemanticscholar.orgnih.govmdpi.com Prenylbenzene, which can potentially be derived from renewable resources, could serve as a valuable building block for such polymers. Research will be needed to overcome current limitations of bio-based polymers, such as improving their thermal resistance and mechanical properties, to make them competitive with petroleum-based plastics. researchgate.net
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
